molecular formula C9H13BrO2 B8216153 C9H12BrO2

C9H12BrO2

Cat. No.: B8216153
M. Wt: 233.10 g/mol
InChI Key: RJGQYAQRTXTFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C9H12BrO2 is known as 4-Bromo-2-methoxyphenylmethanol. This organic compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxyphenylmethanol can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-methoxyphenylmethanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact.

Types of Reactions:

    Oxidation: 4-Bromo-2-methoxyphenylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 4-Bromo-2-methoxyphenylmethane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in 4-Bromo-2-methoxyphenylmethanol can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine atom with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 4-Bromo-2-methoxybenzaldehyde or 4-Bromo-2-methoxyacetophenone.

    Reduction: 4-Bromo-2-methoxyphenylmethane.

    Substitution: 4-Azido-2-methoxyphenylmethanol.

Scientific Research Applications

4-Bromo-2-methoxyphenylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxyphenylmethanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

4-Bromo-2-methoxyphenylmethanol can be compared with other similar compounds to highlight its uniqueness:

    4-Bromo-2-methoxybenzaldehyde (C8H7BrO2): This compound lacks the hydroxyl group present in 4-Bromo-2-methoxyphenylmethanol, making it less versatile in certain chemical reactions.

    4-Bromo-2-methoxyacetophenone (C9H9BrO2): Similar to 4-Bromo-2-methoxyphenylmethanol but with a ketone group instead of a hydroxyl group, affecting its reactivity and applications.

    2-Bromo-4-methoxyphenol (C7H7BrO2): This compound has a hydroxyl group directly attached to the benzene ring, which can influence its chemical behavior compared to 4-Bromo-2-methoxyphenylmethanol.

The unique combination of functional groups in 4-Bromo-2-methoxyphenylmethanol makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-bromo-6-methoxycyclohexa-2,4-dien-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6-7,9,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGQYAQRTXTFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(=CC1CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C9H12BrO2
Reactant of Route 2
C9H12BrO2
Reactant of Route 3
C9H12BrO2
Reactant of Route 4
C9H12BrO2
Reactant of Route 5
C9H12BrO2
Reactant of Route 6
C9H12BrO2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.